molecular formula C7H5N3S2 B2709273 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-08-8

3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2709273
CAS No.: 338778-08-8
M. Wt: 195.26
InChI Key: FXYZDVSVYWDQDS-UHFFFAOYSA-N
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Description

3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group (position 5), a carbonitrile group (position 4), and a sulfanyl-linked cyanomethyl moiety (position 3).

Properties

IUPAC Name

3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYZDVSVYWDQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features that can be modified to enhance biological activity.

Biology

This compound is utilized in proteomics research to study protein interactions and functions. Its ability to interact with various biomolecules makes it a useful tool for exploring cellular pathways and mechanisms.

Medicine

Research into potential therapeutic applications has revealed that this compound may act as a precursor for drug development. Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in antibiotic development .

Recent studies have highlighted the biological activity of this compound against various microorganisms. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .

Case Studies

While detailed case studies specifically focusing on this compound remain limited, there are relevant findings from related compounds that demonstrate its potential utility:

  • Antimicrobial Activity : A study evaluated various thiazole derivatives, including those structurally rela

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of 5-methyl-4-isothiazolecarbonitrile derivatives differing in the substituent at position 3. Key structural analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight CAS Number
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile 4-Chlorobenzyl sulfanyl C₁₂H₉ClN₂S₂ 280.80 338778-09-9
3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile 3-Chlorobenzyl sulfanyl C₁₂H₉ClN₂S₂ 280.80 338778-17-9
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile 2,6-Dichlorobenzyl sulfanyl C₁₂H₈Cl₂N₂S₂ 315.24 338778-06-6
Target compound Cyanomethyl sulfanyl C₇H₄N₄S₂ 224.26* Not available

*Calculated based on structural formula.

The cyanomethyl group in the target compound replaces bulkier aryl substituents (e.g., chlorobenzyl), reducing molecular weight and lipophilicity. This substitution likely enhances solubility in polar solvents compared to chlorobenzyl analogs .

Physicochemical Properties

  • Solubility: Chlorobenzyl derivatives (e.g., CAS 338778-09-9) exhibit low aqueous solubility due to hydrophobic aryl groups. The cyanomethyl group in the target compound may improve solubility in acetonitrile or DMSO.
  • Stability: Aryl-sulfanyl derivatives (e.g., CAS 338778-17-9) demonstrate thermal stability up to 150°C. The cyanomethyl analog may exhibit lower thermal stability due to the labile C-S bond adjacent to the electron-deficient cyanomethyl group .

Functional and Application Differences

  • Chlorobenzyl analogs : Used as intermediates in agrochemicals (e.g., fungicides) due to their lipophilicity and stability under environmental conditions .
  • Sulfonyl derivatives: Compounds like 3-[(Cyano-2-phenylcarbohydrazonoyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (CAS 337928-19-5) exhibit enhanced electrophilicity for covalent binding applications, contrasting with the thioether-based target compound .

Research Findings and Challenges

  • Biological Activity: Chlorobenzyl derivatives show moderate antifungal activity (e.g., IC₅₀ = 12 µM against Candida albicans), while cyanomethyl-substituted compounds may target enzymes like carbonic anhydrase due to their polar groups .
  • Limitations: The target compound’s synthetic yield and purification are challenging due to the cyanomethyl group’s sensitivity to hydrolysis.

Biological Activity

3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile (CAS Number: 338778-08-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₇H₅N₃S₂
  • Melting Point : 126–128 °C
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and cell lines. The following sections summarize key findings from recent studies.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor growth and metastasis. In vitro studies indicate that it may effectively reduce the viability of cancer cell lines expressing these isoforms under hypoxic conditions .
  • Cell Viability Assays : In studies involving human osteosarcoma cells (MG-63), this compound exhibited concentration-dependent inhibition of cell proliferation, outperforming traditional inhibitors like acetazolamide (AZM) in some instances .

Table 1: Summary of Biological Activities

Study ReferenceCell Line/TargetIC50 Value (µM)Mechanism
MG-63< 10CA IX Inhibition
MDA-MB-231< 15Migration Inhibition
HepG2< 5Cytotoxicity
Various EnzymesVariesEnzyme Inhibition

Detailed Findings

  • Inhibition of Carbonic Anhydrases : A study reported that compounds similar to this compound inhibited CA IX with IC50 values ranging from 51.6 to 99.6 nM, indicating a strong affinity for this target .
  • Cell Migration : The compound also demonstrated a significant inhibitory effect on the migration of MDA-MB-231 cells, a breast cancer cell line known for its aggressive behavior. This suggests potential applications in preventing metastasis .
  • Hypoglycemic Potential : Although primarily studied for its anticancer properties, preliminary research indicated that similar isothiazole derivatives may possess hypoglycemic effects, warranting further investigation into their metabolic impacts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, and how can purity be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a halogen atom (e.g., chlorine) on the isothiazole ring. For example, reacting 3-chloro-5-methyl-4-isothiazolecarbonitrile with cyanomethyl mercaptan under anhydrous conditions in DMF or THF at 60–80°C yields the target compound. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent like acetonitrile or dichloromethane, and refine the structure using programs like SHELXL (for small molecules) . Key parameters include bond lengths (e.g., C–S at ~1.75–1.80 Å) and angles (e.g., S–C–C–N ~120°) .

Q. Which functional groups are critical for reactivity, and how are they characterized spectroscopically?

  • Answer : The cyanomethylsulfanyl (–SCH2CN) and isothiazolecarbonitrile groups dominate reactivity.

  • FT-IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~2550 cm⁻¹ (S–H, if present), and ~1650 cm⁻¹ (C=N).
  • NMR : ¹H NMR shows a singlet for methyl at δ 2.1–2.3 ppm and a triplet for SCH2CN at δ 3.8–4.0 ppm. ¹³C NMR confirms nitrile carbons at δ 115–120 ppm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and reactivity toward electrophiles (e.g., at the nitrile or sulfur atoms). Solvent effects are modeled using PCM .

Q. How do structural modifications (e.g., substituting the cyanomethyl group) affect biological or catalytic activity?

  • Answer : Replacing –SCH2CN with bulkier groups (e.g., cyclohexylsulfanyl) reduces steric accessibility but enhances lipophilicity, as shown in analogs like 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole. Activity assays (e.g., enzyme inhibition) paired with QSAR models reveal that electron-withdrawing groups on the isothiazole ring increase binding affinity to target proteins .

Q. How should researchers address contradictory results in synthesis or characterization?

  • Answer : Example: Unexpected pyrazole formation during hydrazine reactions (e.g., 3-amino-5-phenylpyrazole-4-carbonitrile instead of the target isothiazole). Mitigate this by:

  • Kinetic Control : Short reaction times (<2 hrs) at lower temperatures (0–25°C).
  • Mechanistic Analysis : Use LC-MS or in-situ IR to detect intermediates.
  • Computational Validation : Track reaction pathways via DFT to identify competing mechanisms .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Answer : The compound hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, degrading the nitrile group to amides or carboxylic acids. Stability studies (HPLC monitoring) show optimal storage at pH 6–8 (aqueous buffer) or anhydrous organic solvents (e.g., DMSO) at –20°C. Thermal decomposition occurs above 150°C (TGA data) .

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